tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate
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Overview
Description
tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate, with the chemical formula C18H27NO6 and CAS registry number 117770-66-8, is a compound known for its pharmaceutical applications . This compound is a derivative of the amino acid glycine and is commonly used as an intermediate in the synthesis of various pharmaceutical drugs . It is characterized by its tert-butyl, amino, and acetate functional groups .
Preparation Methods
The preparation of tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate involves chiral resolution of highly pure 1-t-butyloxycarbonylmethyl-3-amino-2,3,4,5-tetrahydro-1H-1benzazepin-2-one using tartaric acid . The process includes heating the compound in ethanol at 50-55°C for 25 minutes, followed by raising the temperature to 60-65°C and adding a solution of L-(+)-tartaric acid in ethanol . The reaction mixture is stirred for 24 hours at 60-65°C, then allowed to cool to 35-37°C and filtered to afford the crude product .
Chemical Reactions Analysis
tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical drugs.
Biology: The compound has potential therapeutic effects in the treatment of neurological disorders and cancer.
Medicine: It is used in the development of drugs such as anticancer and antiviral agents.
Industry: The compound is valuable in drug development and manufacturing.
Mechanism of Action
The mechanism of action of tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which interact with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes related to its therapeutic effects.
Comparison with Similar Compounds
tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate can be compared with similar compounds such as:
Benazepril: Used as an angiotensin-converting enzyme inhibitor for treating hypertension.
Indole derivatives: Known for their anti-inflammatory and analgesic activities.
The uniqueness of tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate lies in its specific functional groups and its potential therapeutic applications in treating neurological disorders and cancer .
Properties
IUPAC Name |
tert-butyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.C4H6O6/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,8-10,17H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-;1-,2-/m01/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYKUHWZMNJPSM-RVHANOPWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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